3-(azetidin-3-ylthio)-2-methyl-1H-indole
Description
3-(Azetidin-3-ylthio)-2-methyl-1H-indole is a substituted indole derivative featuring a methyl group at the 2-position and a thioether-linked azetidine ring at the 3-position. Azetidine, a four-membered saturated nitrogen heterocycle, introduces conformational rigidity and unique electronic properties due to its ring strain and sp³ hybridization.
Properties
IUPAC Name |
3-(azetidin-3-ylsulfanyl)-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-8-12(15-9-6-13-7-9)10-4-2-3-5-11(10)14-8/h2-5,9,13-14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAQVNNVJNVVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SC3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Azetidin-3-ylthio)-2-methyl-1H-indole is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the current understanding of its biological activity, supported by synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of indole derivatives with azetidine-containing thiol compounds. Characterization methods such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Antimicrobial Activity
Numerous studies have demonstrated that indole derivatives, including this compound, exhibit promising antimicrobial properties.
Antibacterial Activity:
The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies report minimal inhibitory concentrations (MIC) ranging from 0.5 to 2.0 µg/mL against resistant strains, comparable to standard antibiotics like ciprofloxacin .
Antifungal Activity:
In addition to antibacterial effects, this compound also exhibits antifungal activity. Compounds with electron-withdrawing groups (like chloro) showed enhanced antifungal properties, indicating that structural modifications can significantly influence activity .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.5 | Antibacterial |
| Escherichia coli | 1.0 | Antibacterial |
| Candida albicans | 2.0 | Antifungal |
Anti-inflammatory Activity
In vivo studies have indicated that indole derivatives can also possess anti-inflammatory properties. The mechanisms often involve inhibition of inflammatory cytokines and modulation of immune responses .
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated a series of indole derivatives, including this compound, against multidrug-resistant strains of bacteria. Results indicated that the compound exhibited significant antibacterial activity with an MIC comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .
Case Study 2: Structure-Activity Relationship
Research on SAR revealed that modifications at the azetidine ring significantly influenced the biological activity of indole derivatives. Specifically, substituents on the azetidine nitrogen were found to enhance both antibacterial and antifungal activities .
Scientific Research Applications
Chemical Synthesis
The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its azetidine and indole components allow for diverse chemical transformations, making it valuable in synthetic organic chemistry. Typical reactions include:
- Electrophilic Substitution : The indole structure is particularly reactive at the C3 position, facilitating various substitution reactions.
- Coupling Reactions : Methods such as using sodium sulfinate derivatives enable coupling at the C2 or C3 positions of the indole ring, leading to novel derivatives with potentially enhanced properties .
Pharmacology
Research indicates that compounds similar to 3-(azetidin-3-ylthio)-2-methyl-1H-indole exhibit various biological activities, including:
- Neuropharmacological Effects : Indole derivatives are known precursors to neurotransmitters and have potential applications in treating neurological disorders. The incorporation of azetidine may enhance these activities or introduce new effects .
- Antimicrobial Properties : Compounds containing azetidine rings have been explored for their antibacterial and antifungal activities, suggesting that this compound could be effective against specific pathogens .
Case Studies
Recent studies have evaluated the antianxiety activity of related indole-bearing azetidinone derivatives. For instance, certain derivatives demonstrated significant efficacy in enhancing open arm entries in elevated plus maze tests, indicating anxiolytic effects. The results from these studies are summarized in the following table:
| Compound | % Preference of Open Arm | Average Time Spent in Open Arm (s) |
|---|---|---|
| Compound A | 69.44% | 27.00 ± 1.14 |
| Compound B | 83.33% | 38.50 ± 0.45 |
These findings highlight the potential of indole-based compounds in developing new anxiolytic agents .
Material Science
In addition to its applications in biology and chemistry, this compound can be utilized in material science for developing new materials and chemical processes. Its unique structure may contribute to the development of polymers or other materials with specific desired properties.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) linker undergoes selective oxidation to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HO/AcOH | RT, 12 h | Sulfoxide derivative | 75% | |
| mCPBA | DCM, 0°C, 2 h | Sulfone derivative | 85% |
Mechanistic Insight :
-
Sulfoxide formation proceeds via radical intermediates, while sulfone formation involves electrophilic oxidation .
Electrophilic Substitution on the Indole Core
The 2-methylindole core undergoes electrophilic substitution at unoccupied positions (C-5 or C-6) due to steric hindrance at C-3 (occupied by azetidine-thio group):
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | NBS, CHCl, RT | 5-Bromo-2-methyl-1H-indole derivative | 92% | |
| Nitration | HNO/HSO, 0°C | 5-Nitro-2-methyl-1H-indole derivative | 68% |
Key Observations :
-
Bromination occurs regioselectively at C-5 due to electronic and steric factors .
-
Nitration yields are lower due to competing side reactions .
Azetidine Ring-Opening Reactions
The strained azetidine ring undergoes nucleophilic ring-opening under acidic or basic conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (aq.) | Reflux, 6 h | 3-Mercapto-2-methyl-1H-indole | 88% | |
| NaNH/NH | −78°C, 1 h | Azetidine-3-thiolate intermediate | 70% |
Applications :
-
Ring-opening products serve as intermediates for synthesizing thiol-containing bioactive molecules .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions at the azetidine-thio group:
| Reaction | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh), KCO | 3-Aryl-azetidine-thio derivatives | 65–78% | |
| Buchwald-Hartwig | Pd(dba), XPhos | N-Aryl-2-methylindole derivatives | 82% |
Limitations :
-
Steric bulk of the azetidine-thio group reduces reactivity in bulkier coupling partners.
Functionalization of the Methyl Group
The 2-methyl group undergoes oxidation to a carboxylic acid under strong conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO/HSO | Reflux, 24 h | 2-Carboxy-1H-indole derivative | 45% |
Challenges :
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The 3-position of 2-methyl-1H-indole is a common site for functionalization. Key analogs include:
Physicochemical Properties
Melting Points :
- Aroyl-substituted indoles (e.g., 2h , 2i ) exhibit high melting points (>240°C) due to strong intermolecular dipole-dipole interactions .
- Azetidine’s smaller, strained ring may reduce packing efficiency, leading to a lower melting point compared to aromatic substituents.
- Oxadiazole derivatives (e.g., 19a ) have moderate melting points (~188°C), reflecting weaker intermolecular forces .
Spectral Data :
- 1H-NMR : The azetidine NH proton (δ ~2.5–3.5 ppm) and its ring protons (δ ~3.0–4.0 ppm, multiplet) would differ from arylthio (δ ~7.0–7.5 ppm, aromatic) or aroyl (δ ~7.5–8.5 ppm, CO-adjacent) signals .
- IR : Azetidine NH stretch (~3400 cm⁻¹) overlaps with indole NH, but C-S vibrations (~600–700 cm⁻¹) distinguish it from oxadiazole (C=N ~1600 cm⁻¹) .
- Synthetic Yields: Arylthioindoles (e.g., 3q) are synthesized via iodine-catalyzed coupling (yields: 34–94%) .
Stability and Reactivity
- Thermal Stability : Azetidine’s ring strain could reduce thermal stability compared to five-/six-membered heterocycles (e.g., oxadiazoles, triazoles) .
- Chemical Reactivity : The thioether linkage is prone to oxidation, but azetidine’s electron-rich NH may stabilize the compound against degradation compared to purely aromatic systems .
Preparation Methods
Preparation Methods of 3-(azetidin-3-ylthio)-2-methyl-1H-indole
General Synthetic Strategy
The synthesis typically involves two key steps:
- Formation of the 3-position functionalized indole intermediate , such as 3-methylindole or 3-substituted indole derivatives.
- Introduction of the azetidin-3-ylthio group via nucleophilic substitution or coupling reactions using azetidine derivatives and sulfur-containing reagents.
Detailed Preparation Procedures
Preparation of 3-Methylindole Core
The 2-methyl-1H-indole core can be synthesized by the following method (adapted from patent CN102432518A):
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1 | React o-ethylaniline with 90% aqueous formic acid, reflux 2-4 h, then stand overnight | Formation of N-formyl o-ethyl aniline intermediate (yield ~89%) |
| 2 | Add potassium hydroxide and toluene, reflux, then slowly add N-formyl o-ethyl aniline solution dropwise | Cyclization and formation of 3-methylindole (yield ~80%) |
| 3 | Heat to evaporate solvent until 320°C, cool, wash, and dry | Pure 3-methylindole obtained with melting point 95–97°C |
This method offers a safe, efficient, and scalable route to 3-methylindole, the core structure for further functionalization.
Introduction of Azetidin-3-ylthio Group
The key step involves coupling azetidine derivatives with the indole at the 3-position through sulfur linkage.
A representative method (from Royal Society of Chemistry supplementary data) involves:
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1 | Use 3-methylindole or substituted indole with a sulfonyl chloride or thiolating agent | Formation of sulfonyl or thio-substituted azetidine derivatives |
| 2 | React with azetidine-1-carboxylate derivatives in methanol at room temperature for 24 h | Coupling to form tert-butyl 3-((3-methyl-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate (yield ~82%) |
| 3 | Purify product via flash chromatography using ethyl acetate/petroleum ether gradients | Isolated pure azetidinylthio-indole derivatives |
This method highlights mild conditions and high yields for azetidine coupling, adaptable to 2-methylindole substrates.
Alternative Thioacetanilide Route
From research published in Zeitschrift für Naturforschung:
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1 | React 3-cyanoacetyl-2-methylindole with potassium hydroxide in DMF, then add phenyl isothiocyanate at room temperature | Formation of potassium salt intermediate |
| 2 | Acidify with dilute HCl to yield thioacetanilide derivative | Isolated yellow crystals, confirmed by IR and NMR |
| 3 | Cyclize potassium salt with chloroacetyl chloride to form thiazolidin-4-one derivatives | Confirmed by IR absorption at 1733 cm⁻¹ and NMR data |
| 4 | Further functionalization with hydrazonoyl halides yields thiadiazoles | Expands chemical diversity, but less direct for azetidinylthio derivatives |
Although this route is more complex, it provides insight into sulfur incorporation on 3-substituted indoles and potential for azetidine ring formation.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Formylation & Cyclization (Patent CN102432518A) | o-Ethylaniline, formic acid | Reflux, KOH, toluene, high temp evaporation | ~80-89 | High yield, scalable, safe | Produces 3-methylindole core |
| Azetidine Coupling (RSC Data) | 3-Methylindole or substituted indole | Azetidine-1-carboxylate, MeOH, RT, 24 h | 82-94 | Mild conditions, high purity | Direct azetidinylthio substitution |
| Thioacetanilide Route (Zeitschrift) | 3-Cyanoacetyl-2-methylindole | KOH/DMF, phenyl isothiocyanate, HCl, chloroacetyl chloride | 73+ | Versatile sulfur chemistry | More steps, complex intermediates |
Summary of Research Findings
The most straightforward and efficient preparation of this compound involves first synthesizing the 3-methylindole core via formylation and cyclization of o-ethylaniline, followed by nucleophilic substitution with azetidine derivatives under mild conditions.
The azetidine coupling reaction proceeds efficiently at room temperature in methanol, yielding high purity products suitable for further pharmaceutical or material science applications.
Alternative sulfur incorporation methods, such as the thioacetanilide pathway, provide valuable synthetic flexibility but involve more complex steps and intermediates.
Purification methods such as flash chromatography with ethyl acetate/petroleum ether gradients are effective in isolating the desired compounds with high purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(azetidin-3-ylthio)-2-methyl-1H-indole, and how do reaction conditions influence yield and purity?
- Methodology :
- The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the azetidine-thioether moiety. For example, potassium carbonate (K₂CO₃) is commonly used as a base to facilitate thioether bond formation in analogous indole derivatives .
- Palladium-catalyzed C–N bond formation (e.g., Buchwald-Hartwig coupling) can optimize regioselectivity, as seen in related pyridinyl-indole syntheses .
- Purification via column chromatography (e.g., 70:30 EtOAc:hexane) ensures high purity, with yield influenced by solvent polarity and reaction time .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm substituents (e.g., methyl at C2, azetidine-thioether at C3). For instance, methyl groups in similar indoles resonate at δ 2.3–2.7 ppm .
- HRMS : Validate molecular weight (e.g., [M+H]+ calcd for C₁₃H₁₅N₂S: 247.0903) with deviations <2 ppm .
- X-ray crystallography : Use SHELX software for structural refinement, particularly for resolving stereochemistry in azetidine-containing compounds .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodology :
- Perform density functional theory (DFT) calculations to model transition states and compare with experimental kinetics. Adjust solvent effects (e.g., acetonitrile vs. PEG-400) to reconcile discrepancies in reaction pathways .
- Validate computational models using isotopic labeling or kinetic isotope effects (KIEs) to probe mechanisms .
Q. How does the azetidine-thioether group influence physicochemical properties and bioactivity?
- Methodology :
- Lipophilicity (LogP) : Measure via reverse-phase HPLC; compare with analogs lacking the azetidine-thioether group. Thioether moieties in triazole-indole hybrids enhance membrane permeability .
- Biological assays : Test kinase inhibition (e.g., IC₅₀ values) using ATP-binding assays. Azetidine rings in related compounds show improved target selectivity due to conformational rigidity .
Q. How can reaction conditions be optimized for large-scale synthesis while minimizing byproducts?
- Methodology :
- Use design of experiments (DoE) to screen variables (catalyst loading, temperature). For example, iodine (10 mol%) in acetonitrile at 40°C achieves >95% yield in electrophilic indole substitutions .
- Monitor reaction progress via in-situ IR or LC-MS to identify intermediates and optimize quenching steps .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate potential off-target effects in biological studies?
- Methodology :
- Proteome-wide profiling : Use affinity chromatography with immobilized this compound to identify non-target protein interactions .
- Docking simulations : Compare binding poses in homologous enzymes (e.g., cytochrome P450 isoforms) to predict metabolic stability .
Q. What analytical approaches validate crystallographic data for this compound?
- Methodology :
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
